4-Chloro-1,8-naphthalic anhydride
Overview
Description
4-Chloro-1,8-naphthalic anhydride is an organic compound with the molecular formula C12H5ClO3. It is a white crystalline solid that is used as an intermediate in the synthesis of various organic compounds. This compound is known for its versatility and is utilized in the production of dyes, pigments, agrochemicals, and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-1,8-naphthalic anhydride (4-C1,8-NA) is the respiratory system . It’s also used to passivate defects on the surface and grain boundary of perovskite films .
Mode of Action
4-C1,8-NA is a precursor to a large family of naphthalimides . These chloride groups in 4-C1,8-NA are susceptible to displacement by amines and alkoxides, leading to the formation of naphthalimides . In the context of perovskite solar cells, 4-C1,8-NA is used to passivate defects on the surface and grain boundary of perovskite films . The oxygen of the carbonyl group in 4-C1,8-NA provides a lone pair of electrons to the undercoordinated Pb2+, passivating this defect .
Biochemical Pathways
It’s known that naphthalimides, which can be derived from 4-c1,8-na, are used as optical brighteners .
Result of Action
The primary result of 4-C1,8-NA action is the passivation of defects in perovskite films, which can enhance the performance of perovskite solar cells . When radiated by ultraviolet light, it emits intensive blue fluorescence .
Action Environment
The action of 4-C1,8-NA can be influenced by environmental factors. For instance, in the context of perovskite solar cells, the effectiveness of 4-C1,8-NA in passivating defects can be affected by the conditions of the surrounding environment . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-1,8-naphthalic anhydride are not fully understood. It is known that the compound can interact with various biomolecules. For instance, the oxygen of the carbonyl group in this compound can provide a lone pair of electrons to undercoordinated Pb2+, thereby passivating this defect .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that the compound can interact with biomolecules at the molecular level. For instance, it can bind to undercoordinated Pb2+ and passivate this defect .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 202-206 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,8-naphthalic anhydride can be synthesized from 5-chloroacenaphthene. The synthesis involves the oxidation of 5-chloroacenaphthene to form this compound . The reaction conditions typically include the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,8-naphthalic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding acid or alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalic acid derivatives.
Reduction: Formation of 4-chloro-1,8-naphthalic acid or alcohol.
Substitution: Formation of substituted naphthalic anhydrides with various functional groups.
Scientific Research Applications
4-Chloro-1,8-naphthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Chloronaphthalic anhydride
- 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-
- 4-chloronaphthalene-1,8-dicarboxylic anhydride
Uniqueness
4-Chloro-1,8-naphthalic anhydride is unique due to its specific reactivity profile and the presence of a chlorine atom, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various specialized organic compounds .
Properties
IUPAC Name |
8-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEUBSWHCGDJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063279 | |
Record name | 4-Chloronaphthalene-1,8-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-08-1 | |
Record name | 4-Chloro-1,8-naphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4053-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloronaphthalene-1,8-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloronaphthalene-1,8-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-1,8-naphthalic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TK8N66ETU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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